molecular formula C22H25N3 B12675397 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline CAS No. 93778-08-6

4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline

Cat. No.: B12675397
CAS No.: 93778-08-6
M. Wt: 331.5 g/mol
InChI Key: RAGXBFXVDSLDBT-UHFFFAOYSA-N
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Description

4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline is an organic compound with the molecular formula C22H25N3. This compound is characterized by the presence of two amino groups attached to a benzene ring, making it a diamine derivative. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with 4-amino-3,5-xylylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-diisopropylphenyl)methyl]aniline
  • 4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-dimethylphenyl)methyl]aniline

Uniqueness

4-[(4-Aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline is unique due to its specific substitution pattern on the benzene rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

93778-08-6

Molecular Formula

C22H25N3

Molecular Weight

331.5 g/mol

IUPAC Name

4-[[2-amino-5-[(4-aminophenyl)methyl]phenyl]methyl]-2,6-dimethylaniline

InChI

InChI=1S/C22H25N3/c1-14-9-18(10-15(2)22(14)25)13-19-12-17(5-8-21(19)24)11-16-3-6-20(23)7-4-16/h3-10,12H,11,13,23-25H2,1-2H3

InChI Key

RAGXBFXVDSLDBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N

Origin of Product

United States

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